molecular formula C19H16N6O3 B2805260 3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-41-1

3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2805260
CAS No.: 863018-41-1
M. Wt: 376.376
InChI Key: YXSZBYCNSJNNNV-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound belonging to the triazolopyrimidine family This compound is characterized by the presence of both methyl and nitrobenzyl groups attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-methylbenzyl group: This step often involves a nucleophilic substitution reaction where a suitable benzylating agent is used.

    Introduction of the 4-nitrobenzyl group: Similar to the previous step, this involves a nucleophilic substitution reaction with a nitrobenzylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Use of catalysts: To enhance reaction rates and selectivity.

    Control of temperature and pressure: To maintain optimal conditions for each reaction step.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Oxidized derivatives: Formed through the oxidation of the methyl group.

    Substituted derivatives: Formed through the substitution of the benzyl groups.

Scientific Research Applications

3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

    Receptors: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: The parent compound.

    3-(4-methylbenzyl)-6-(4-aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: A reduced derivative.

    3-(4-methylbenzyl)-6-(4-hydroxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: An oxidized derivative.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-13-2-4-15(5-3-13)11-24-18-17(21-22-24)19(26)23(12-20-18)10-14-6-8-16(9-7-14)25(27)28/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSZBYCNSJNNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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